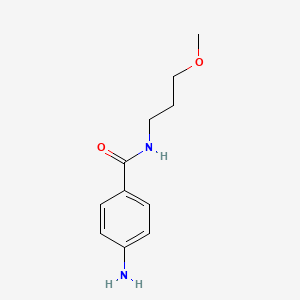
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves strategic structural isomerization and functional group manipulation. One study describes the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, which, while not the same, shares a common isopropylamino moiety with our compound of interest . The methods developed for these compounds could potentially be adapted for the synthesis of the thiophene derivative by substituting the appropriate thiophene precursor in place of the dichlorophenyl component.
Molecular Structure Analysis
The molecular structure of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is not directly discussed in the provided papers. However, the structural analysis of similar compounds, such as the isopropylthio succinic acid esters, can offer insights into the behavior of substituents on a thiophene ring . The regioselectivity observed in the synthesis of these esters highlights the importance of the position of substituents on the thiophene ring, which would also be relevant for the target molecule.
Chemical Reactions Analysis
The chemical reactions involving isopropyl groups in thiophene derivatives can be complex. The regioselective synthesis of isopropylthio succinic acid esters indicates that the isopropyl group can participate in Michael additions, followed by alcoholysis . These reactions are crucial for modifying the thiophene ring and could be applicable to the synthesis and further chemical manipulation of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported in the provided papers. However, the pharmacokinetic study of structurally related isomers provides some insight into the properties that might be expected for our compound of interest . The presence of halogen atoms in the studied compounds was found to prevent rapid metabolic inactivation, suggesting that substituents on the thiophene ring could similarly affect the metabolic stability of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate. Additionally, the mass spectrometric behavior of isopropylthio succinic acid esters under electron impact ionization could inform predictions about the mass spectral fragmentation patterns of the target molecule .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, Grauer and König (2009) synthesized and characterized two new Cα-tetrasubstituted α-amino acids through NMR, MS, elemental analysis, and X-ray, highlighting the compound's significance in organic chemistry and potential applications in synthesizing other complex molecules (Grauer & König, 2009).
Chemical Properties and Reactions
The study of isopropyl groups and related structures offers insights into their chemical behavior. Fiedler et al. (1999) investigated the substituent effects of the isopropyl group in various isopropylbenzoic acids, examining the influence on enthalpies of formation, gas-phase acidities, and IR spectra, among other properties. This research provides foundational knowledge on how isopropyl groups, similar to the one in the query compound, affect chemical properties and reactions (Fiedler et al., 1999).
Application in Dyeing Polyester Fibers
The compound and its derivatives have been explored for their application in dyeing polyester fibers. Iyun et al. (2015) synthesized derivatives of the compound and evaluated their dyeing performance on polyester fabric. They reported that the dyes produced shades with very good levelness and fastness properties, indicating the compound's potential use in the textile industry (Iyun et al., 2015).
Synthetic and Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound's derivatives have been used for synthesizing intermediates and evaluating biological activities. For instance, Thaisrivongs et al. (1987) described a stereoselective synthesis of a protected carboxylic acid derivative, used as an intermediate for renin inhibitory peptides, showcasing the compound's relevance in developing therapeutic agents (Thaisrivongs et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
propan-2-yl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-11(2)22-18(21)16-15(12(3)23-17(16)20)13-7-9-14(10-8-13)19(4,5)6/h7-11H,20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSVOWLTXNSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128117 | |
| Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |
CAS RN |
905011-55-4 | |
| Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905011-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




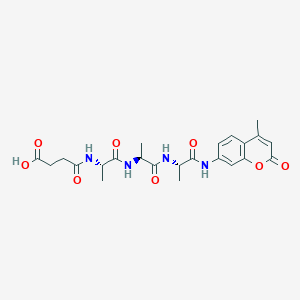

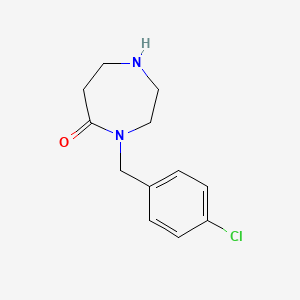

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

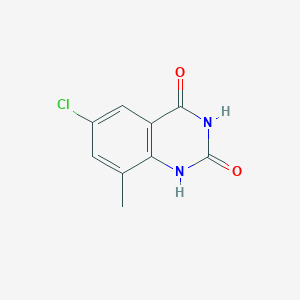
![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)
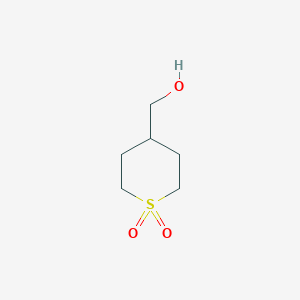

![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)
